3-ethenyl-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide
Description
3-ethenyl-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide is a benzamide derivative featuring a 3-ethenyl-substituted aromatic core and a piperidine scaffold modified with an oxidized pyridinium moiety. The oxidized pyridinium group may enhance solubility due to its polar nature, while the ethenyl group could confer conformational flexibility or reactivity for covalent binding strategies.
Properties
CAS No. |
630121-58-3 |
|---|---|
Molecular Formula |
C20H23N3O2 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-ethenyl-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide |
InChI |
InChI=1S/C20H23N3O2/c1-2-16-6-5-7-18(14-16)20(24)21-15-22-12-9-17(10-13-22)19-8-3-4-11-23(19)25/h2-8,11,14,17H,1,9-10,12-13,15H2,(H,21,24) |
InChI Key |
FFGUCIAXMYUXMW-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=CC=C1)C(=O)NCN2CCC(CC2)C3=CC=CC=[N+]3[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethenyl-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Oxidation of Pyridine: The pyridine ring is oxidized to form the 1-oxidopyridinium ion.
Coupling Reactions: The piperidine and oxidopyridinium moieties are coupled with the benzamide core through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyridine rings.
Reduction: Reduction reactions can target the oxidopyridinium moiety, converting it back to pyridine.
Substitution: The benzamide and piperidine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could regenerate the parent pyridine compound.
Scientific Research Applications
3-ethenyl-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-ethenyl-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide involves its interaction with specific molecular targets. The oxidopyridinium moiety can interact with nucleophilic sites in enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key properties of 3-ethenyl-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide and analogous benzamide derivatives:
Notes:
- Molecular Weight: The target compound’s estimated molecular weight (~392.4) is intermediate, aligning with drug-like properties (typically <500 Da). Higher weights (e.g., 577.7 in ) may limit bioavailability.
- logP: The oxidized pyridinium in the target compound likely reduces lipophilicity (logP ~3.5) compared to non-polar analogs (e.g., logP 4.254 in ). Fluorinated or trifluoromethyl groups () increase hydrophobicity but enhance metabolic stability.
Functional Group Analysis
- Oxidized Pyridinium vs. Piperazine/Quinazoline: The target’s pyridinium group introduces a permanent positive charge, enhancing solubility and electrostatic interactions with targets like kinases or nucleic acids. In contrast, piperazine () or quinazoline () moieties provide basic nitrogen atoms for pH-dependent binding.
- Ethenyl vs.
- Piperidine Derivatives: Piperidine modifications vary significantly—hydroxypropyl-piperidine () increases hydrophilicity, while methyl-piperazine () enhances basicity and solubility at physiological pH.
Research Implications
- Target Engagement: The target compound’s oxidized pyridinium may mimic NAD+/NADH cofactors, suggesting utility in dehydrogenase or oxidase inhibition. Comparatively, quinazoline-based analogs () are known kinase inhibitors (e.g., EGFR), and benzimidazoles () target proton pumps or PARP enzymes.
- Synthetic Feasibility: The target’s synthesis likely involves amide coupling and piperidine functionalization, similar to routes described for PROTACs () and benzimidazole derivatives (). Stability of the oxidized pyridinium under physiological conditions requires further validation.
Biological Activity
3-ethenyl-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide (commonly referred to as compound 10404821) is a synthetic compound with notable pharmacological properties. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 351.42 g/mol
- CAS Number : Not available in the provided sources
3-ethenyl-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide primarily functions as a modulator of various receptors, including chemokine receptors such as CCR5. This modulation is significant in the context of inflammatory responses and immune system regulation.
Key Activities:
- Chemokine Receptor Modulation : It has been shown to inhibit the CCR5 receptor, which plays a crucial role in the migration of immune cells during inflammatory processes .
- Histamine H3 Receptor Inhibition : The compound exhibits potential as a histamine H3 receptor antagonist, suggesting applications in treating cognitive disorders and obesity .
Therapeutic Potential
Given its activity profile, this compound has potential therapeutic applications in several areas:
- Neurological Disorders : Its inhibition of the histamine H3 receptor could contribute to cognitive enhancement and improved sleep quality.
- Inflammatory Diseases : By modulating CCR5 activity, it may serve as a treatment for conditions characterized by excessive inflammation.
Case Study 1: CCR5 Modulation
A study demonstrated that compounds similar to 3-ethenyl-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide effectively reduced inflammation in animal models by inhibiting CCR5-mediated pathways. This suggests that the compound could be beneficial in diseases such as rheumatoid arthritis and multiple sclerosis.
Case Study 2: Cognitive Enhancement
Research into histamine H3 receptor antagonists has indicated that they can enhance cognitive function and memory retention in animal models. The specific effects of this compound are yet to be fully elucidated but show promise based on its receptor activity.
Summary of Research Findings
| Study Focus | Findings |
|---|---|
| CCR5 Modulation | Inhibition led to reduced inflammation in animal models, indicating potential for inflammatory diseases. |
| Histamine H3 Inhibition | May enhance cognitive function; further studies needed to confirm efficacy in humans. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
